molecular formula C9H11ClN2O B13650581 (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride

(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride

Cat. No.: B13650581
M. Wt: 198.65 g/mol
InChI Key: SHCGXNAWGYFVRX-SBSPUUFOSA-N
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Description

(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C9H11ClN2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Nitrile Formation: Introduction of a nitrile group (-CN) to the benzene ring.

    Amino Alcohol Formation: The nitrile compound undergoes a reaction to introduce the amino alcohol group (-NH2 and -OH).

    Chiral Resolution: The resulting compound is resolved into its (S)-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization and chromatography to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
  • (S)-2-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride

Uniqueness

(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is unique due to its specific position of the amino and hydroxyl groups on the benzene ring, which can result in different chemical reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

3-[(1S)-1-amino-2-hydroxyethyl]benzonitrile;hydrochloride

InChI

InChI=1S/C9H10N2O.ClH/c10-5-7-2-1-3-8(4-7)9(11)6-12;/h1-4,9,12H,6,11H2;1H/t9-;/m1./s1

InChI Key

SHCGXNAWGYFVRX-SBSPUUFOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[C@@H](CO)N)C#N.Cl

Canonical SMILES

C1=CC(=CC(=C1)C(CO)N)C#N.Cl

Origin of Product

United States

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